6-tert-Butyl-1,2-dimethylnaphthalene
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Overview
Description
6-tert-Butyl-1,2-dimethylnaphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of a tert-butyl group and two methyl groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-1,2-dimethylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with tert-butyl chloride and aluminum chloride as a catalyst. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of zeolite catalysts has been explored to enhance selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-1,2-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
6-tert-Butyl-1,2-dimethylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-1,2-dimethylnaphthalene involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound’s tert-butyl and methyl groups contribute to its stability and reactivity, allowing it to interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2-tert-butyl-6-isopropylphenol: Used in the synthesis of polymers and resins.
6-tert-Butyltetralin: Studied for its magnetic and electronic properties.
Uniqueness
6-tert-Butyl-1,2-dimethylnaphthalene stands out due to its specific substitution pattern on the naphthalene ring, which imparts unique chemical and physical properties. Its tert-butyl group provides steric hindrance, enhancing its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
819871-86-8 |
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Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
6-tert-butyl-1,2-dimethylnaphthalene |
InChI |
InChI=1S/C16H20/c1-11-6-7-13-10-14(16(3,4)5)8-9-15(13)12(11)2/h6-10H,1-5H3 |
InChI Key |
BOJMNRVNUAEOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
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